Product packaging for 1h-Imidazo[2,1-c][1,2,4]triazepine(Cat. No.:CAS No. 82324-37-6)

1h-Imidazo[2,1-c][1,2,4]triazepine

Cat. No.: B14413204
CAS No.: 82324-37-6
M. Wt: 134.14 g/mol
InChI Key: SYGWVGVEBCHCNY-UHFFFAOYSA-N
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Description

1H-Imidazo[2,1-c][1,2,4]triazepine (CAS Registry Number: 82324-37-6) is a nitrogen-rich heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . This fused bicyclic structure is characterized by its seven-membered 1,2,4-triazepine ring, making it a subject of interest in advanced heterocyclic chemistry and medicinal chemistry research . Triazepine derivatives are recognized for their significant pharmacological potential, exhibiting a wide spectrum of biological activities such as anticancer, antiviral, and psychotropic effects . Specifically, related imidazo-triazolone derivatives have been synthesized and screened for anticancer activity at the National Cancer Institute (NCI), USA, demonstrating significant inhibition against various human cancer cell lines . The broader class of 1,2,4-triazepines is considered a privileged structure in drug discovery due to its relevance to nervous system diseases . Researchers value this scaffold for developing novel therapeutic agents and conducting molecular docking studies to investigate binding mechanisms with target proteins . The supplied compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B14413204 1h-Imidazo[2,1-c][1,2,4]triazepine CAS No. 82324-37-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82324-37-6

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

1H-imidazo[2,1-c][1,2,4]triazepine

InChI

InChI=1S/C6H6N4/c1-2-8-9-6-7-3-5-10(6)4-1/h1-5H,(H,7,9)

InChI Key

SYGWVGVEBCHCNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2NN=C1

Origin of Product

United States

Molecular Design and Structure Activity Relationship Sar Studies of Imidazotriazepines

SAR in Anticancer Research

Insights from Related Imidazo[1,2-a]quinoxaline-Based EGFR Inhibitors

While direct SAR studies on 1h-Imidazo[2,1-c] nih.govnih.govnih.govtriazepine as an EGFR inhibitor are not extensively available, valuable insights can be drawn from the closely related imidazo[1,2-a]quinoxaline (B3349733) scaffold. Research into non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of the epidermal growth factor receptor (EGFR) has revealed key structural features that govern their inhibitory activity. nih.gov

A study involving a series of 30 non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitors identified several compounds with potent activity, comparable to the known inhibitor erlotinib. nih.gov The general structure-activity relationships derived from this research highlight the importance of specific substitutions on the core scaffold.

Key SAR findings for imidazo[1,2-a]quinoxaline-based EGFR inhibitors include:

Benzylidene Amino Functionality: Compounds featuring a benzylidene amino group generally exhibit potent EGFR inhibition. nih.gov

Aromaticity of the Imidazole (B134444) Ring: Dihydroimidazo[1,2-a]quinoxalines were found to be less potent than their corresponding fully aromatic imidazo[1,2-a]quinoxalines, suggesting that the planarity and aromaticity of the fused imidazole ring are crucial for activity. nih.gov

Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring significantly influence inhibitory potency. For instance, trimethoxy substitutions were preferred over dimethoxy groups. nih.gov

Electronic Effects: Compounds with electron-donating groups tended to have better activity compared to those with electron-withdrawing groups. nih.gov

Molecular docking studies have provided a rationale for these observations, indicating that the imidazo[1,2-a]quinoxaline core can align within the ATP binding site of EGFR. nih.gov Specifically, interactions with key residues such as Met790 are thought to be important for inhibition. nih.gov

The following table summarizes the EGFR inhibitory activity of selected imidazo[1,2-a]quinoxaline derivatives, illustrating the SAR principles discussed.

CompoundSubstituentsEGFR WT IC₅₀ (nM)
6b 3,4,5-trimethoxybenzylidene211.22
7h 3,4,5-trimethoxybenzylidene222.21
7j 4-fluorobenzylidene193.18
9a 3,4-dimethoxybenzylidene223.32
9c 4-chlorobenzylidene221.53
Erlotinib (Reference)221.03

Table 1: In vitro EGFR inhibitory activity of selected imidazo[1,2-a]quinoxaline derivatives. Data sourced from nih.gov.

These findings from imidazo[1,2-a]quinoxalines provide a valuable starting point for the rational design of 1h-Imidazo[2,1-c] nih.govnih.govnih.govtriazepine-based EGFR inhibitors. The introduction of similar key functionalities, such as substituted benzylidene groups, and the maintenance of a planar, aromatic system are likely to be critical for achieving potent EGFR inhibition with the imidazotriazepine scaffold.

SAR for Immunomodulatory Activities

The immunomodulatory potential of imidazo-fused heterocycles is well-established, particularly their ability to induce cytokine production, such as interferons. This activity is highly dependent on the specific arrangement of the heterocyclic core and the nature of its substituents.

Structure-Activity Relationships of Related 1H-Imidazo[4,5-c]quinolines in Interferon Production

The 1H-imidazo[4,5-c]quinoline scaffold has been extensively studied for its ability to induce interferon (IFN) production, leading to the development of the approved drug imiquimod. nih.gov The SAR for this class of compounds is well-defined and offers crucial insights for designing immunomodulatory 1h-Imidazo[2,1-c] nih.govnih.govnih.govtriazepines.

The in vivo antiviral activity of these molecules is attributed to their capacity to induce cytokines, especially IFN. nih.gov Studies in human peripheral blood mononuclear cells (hPBMCs) have corroborated these findings. nih.gov

Key SAR findings for 1H-imidazo[4,5-c]quinolines as interferon inducers include:

The 4-Amino Group: An unsubstituted primary amino group at the C-4 position of the quinoline (B57606) ring is absolutely essential for interferon-inducing activity. Even monomethylation or replacement with a hydroxyl group completely abolishes activity. nih.gov

Substitution at the N-1 Position: The nature of the substituent at the N-1 position of the imidazole ring significantly modulates activity. For instance, 1-benzyl substitution with methoxy (B1213986) groups at the para-position of the benzyl (B1604629) ring can increase TLR7 agonist activity. nih.gov

Substitution at the C-2 Position: Modifications at the C-2 position are generally well-tolerated and can be used to fine-tune the activity and physicochemical properties of the compounds. nih.gov

The following table presents data on the interferon-inducing activity of selected 1H-imidazo[4,5-c]quinoline derivatives, highlighting the critical role of the 4-amino group.

CompoundC-4 SubstituentN-1 SubstituentInterferon Induction
Imiquimod -NH₂-CH₂(CH₃)₂Active
Analog 1 -NHCH₃-CH₂(CH₃)₂Inactive
Analog 2 -OH-CH₂(CH₃)₂Inactive

Table 2: Effect of C-4 substitution on the interferon-inducing activity of 1H-imidazo[4,5-c]quinolines.

These well-established SAR principles for 1H-imidazo[4,5-c]quinolines provide a clear roadmap for the design of 1h-Imidazo[2,1-c] nih.govnih.govnih.govtriazepine derivatives with potential immunomodulatory properties. The incorporation of a primary amino group at a position analogous to the 4-position of the quinoline ring, coupled with strategic substitutions at other positions, could lead to the development of novel and potent interferon inducers based on the imidazotriazepine scaffold.

Computational and Spectroscopic Characterization of 1h Imidazo 2,1 C 1 2 3 Triazepines

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting and understanding the molecular characteristics of complex organic molecules like 1H-imidazo[2,1-c] biointerfaceresearch.comresearchgate.netnih.govtriazepines.

Density Functional Theory (DFT) Studies on Molecular Properties

DFT calculations are widely employed to optimize the molecular geometries of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives and related compounds. scirp.orgresearchgate.net The B3LYP hybrid functional, combined with basis sets such as 6-31+G(d,p) or 6-311G(d), is a common choice for these calculations, providing a good balance between accuracy and computational cost. scirp.orgmdpi.comaimspress.com These studies allow for the prediction of various molecular properties, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational models. researchgate.net

Molecular electrostatic potential (MEP) maps are also generated using DFT to visualize the electron density distribution and identify reactive sites within the molecule. scirp.orgugm.ac.id Regions with negative electrostatic potential (electron-rich) indicate likely sites for electrophilic attack, while areas with positive potential (electron-poor) are prone to nucleophilic attack. scirp.orgnih.gov For instance, in imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the nitrogen atoms of the 6-π electron system, as well as oxygen and sulfur atoms, are often identified as nucleophilic centers. scirp.org

Analysis of Reaction Thermodynamics and HOMO-LUMO Orbitals

The thermodynamics of reactions involving imidazole (B134444) derivatives, such as the pseudo-Michael reaction, have been studied using quantum chemical calculations. researchgate.net These studies provide insights into the feasibility and energetics of synthetic pathways.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of molecules. aimspress.commdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. scirp.orgmdpi.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a larger gap suggests higher stability and lower reactivity. aimspress.commdpi.com For example, a study on imidazo[1,2-a]pyridine N-acylhydrazone derivatives used HOMO-LUMO analysis to assess the relative stability and reactivity of different compounds within the series. scirp.org

Table 1: Key Quantum Chemical Parameters and Their Significance

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity).
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity).
Energy Gap (ΔE) The energy difference between HOMO and LUMOA larger gap indicates higher kinetic stability and lower chemical reactivity.
Chemical Hardness (η) Resistance to change in electron distributionA harder molecule has a larger HOMO-LUMO gap. mdpi.com
Chemical Softness (S) The reciprocal of chemical hardnessA softer molecule has a smaller HOMO-LUMO gap and is more reactive. mdpi.com
Electronegativity (χ) The power to attract electronsA good electrophile has a high value of electronegativity. mdpi.com

Theoretical Studies on Conformations and Tautomerism of Triazepines

Theoretical calculations are instrumental in studying the conformational preferences and tautomeric equilibria of triazepine-containing systems. DFT calculations have been used to determine the relative stabilities of different tautomeric forms, such as the keto-hydrazone and enol-azo forms in 3-(2-phenylhydrazono)-naphthalene-1,2,4-triones. scite.ai These studies have shown that the keto-hydrazone form is generally more stable. scite.ai The nature of substituents on the phenyl ring was found to not significantly influence the relative stability of the tautomers. scite.ai Similar computational studies on NH-benzimidazoles have also been conducted to understand proton transfer and tautomerism. beilstein-journals.org

Spectroscopic Methodologies for Structural Elucidation

A variety of spectroscopic techniques are indispensable for the structural characterization of 1H-imidazo[2,1-c] biointerfaceresearch.comresearchgate.netnih.govtriazepines and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure of these compounds. researchgate.netsemanticscholar.org The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of protons and carbons in the molecule. semanticscholar.org For instance, in the ¹H NMR spectrum of a guanidine (B92328) derivative of an imidazo[2,1-c] biointerfaceresearch.comresearchgate.netnih.govtriazole, specific signals can be assigned to the protons of the imidazoline (B1206853) and triazole rings. semanticscholar.org Similarly, the ¹³C NMR spectrum provides characteristic signals for the carbons in the heterocyclic rings and any substituent groups. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Fused Imidazo-Triazepine Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃2.20 (s, 3H)24.31
CH-pyridine7.40 (s, 1H)95.63
Ar-H7.17–7.85 (m, 9H)122.03, 122.36, 124.75, 128.50, 128.68, 129.42, 138.62, 141.79, 143.40
C≡N-117.98
C=N-148.17
C=O-162.56
NH10.24 (s, 1H, exchangeable with D₂O)-
Data derived from a representative 2-methyl-7-oxo-4-phenyl-6,7-dihydrobenzo[e]pyrido[1,2-b] biointerfaceresearch.comresearchgate.netnih.govtriazepine-1-carbonitrile. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.netsemanticscholar.org The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds. For example, the IR spectrum of a guanidine derivative of an imidazo-triazole showed characteristic bands for N-H, C-H, C=N, and C=O stretching vibrations. biointerfaceresearch.comsemanticscholar.org The positions of these bands can provide clues about the electronic environment and bonding within the molecule. Theoretical IR spectra are often calculated using DFT methods and compared with experimental spectra to aid in the assignment of vibrational modes. nih.govresearchgate.netnih.gov

Table 3: Common IR Absorption Frequencies for Imidazo-Triazepine Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H stretching3420 - 3247
C-H (aromatic) stretching~3100 - 3000
C-H (aliphatic) stretching~2970 - 2827
C≡N stretching~2226
C=O stretching~1750 - 1625
C=N stretching~1609 - 1600
Data compiled from various imidazo-triazepine and related heterocyclic compounds. biointerfaceresearch.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The fragmentation patterns observed in mass spectra provide valuable information about the structure of a molecule. For the 1H-imidazo[2,1-c] nih.govnih.govsigmaaldrich.comtriazepine system, detailed mass spectrometric data is available for its derivatives.

In a study on the synthesis of ethyl 1-aryl-5-hydroxy-2,3-dihydroimidazo[2,1-c] nih.govnih.govsigmaaldrich.comtriazepine-6-carboxylates and their corresponding 5-oxo analogs, the mass spectra were instrumental in confirming the proposed structures. The fragmentation pathways are influenced by the substituents on the triazepine ring.

A notable observation is the behavior of the ethyl 1-aryl-5(1H,8H)oxo-2,3-dihydroimidazo[2,1-c] nih.govnih.govsigmaaldrich.comtriazepine-6-carboxylate and its 5-hydroxy tautomer. The reaction to form these compounds can result in a mixture, and the mass spectra of these tautomers would be expected to show distinct fragmentation patterns, although detailed fragmentation analysis of the parent compound is not extensively documented in available literature.

General fragmentation patterns for related fused heterocyclic systems often involve initial cleavages at the substituent groups and subsequent rupture of the heterocyclic rings. For instance, in similar nitrogen-rich fused systems, the loss of small molecules such as N₂, HCN, and fragments from substituents are common fragmentation pathways. However, without specific data for the 1H-imidazo[2,1-c] nih.govnih.govsigmaaldrich.comtriazepine core, a more detailed analysis remains speculative.

X-ray Diffraction for Crystalline Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. For the derivatives of 1H-imidazo[2,1-c] nih.govnih.govsigmaaldrich.comtriazepine, X-ray diffraction studies have been crucial in confirming the fused ring system and the stereochemistry of substituents.

Research on the pseudo-Michael reaction of 1-aryl-2-hydrazinoimidazolines with diethyl ethoxymethylenemalonate (DEEM) led to the formation of the 2,3-dihydroimidazo[2,1-c] nih.govnih.govsigmaaldrich.comtriazepine system. researchgate.net The crystallographic data from this study confirmed the formation of ethyl 1-aryl-5-hydroxy-2,3-dihydroimidazo[2,1-c] nih.govnih.govsigmaaldrich.comtriazepine-6-carboxylate. researchgate.net

The crystal structure reveals important features of the molecule, such as bond lengths, bond angles, and the planarity of the fused ring system. For instance, the transfer of a hydrogen atom between the N-5 and N-6 positions, leading to different tautomeric forms, can be confirmed by the positions of atoms in the crystal lattice. researchgate.net The 1,5-sigmatropic effect observed in the newly formed triazepine ring is also a feature that can be elucidated through crystallographic analysis. researchgate.net

The table below would typically present key crystallographic data for a representative compound from this class. However, specific numerical data from the crystallographic analysis of an unsubstituted or substituted 1H-Imidazo[2,1-c] nih.govnih.govsigmaaldrich.comtriazepine is not available in the public domain based on the conducted searches.

Table 1: Crystallographic Data for a Representative 1H-Imidazo[2,1-c] nih.govnih.govsigmaaldrich.comtriazepine Derivative

ParameterValue
Empirical FormulaData not available
Formula WeightData not available
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
VolumeData not available
ZData not available
Density (calculated)Data not available
R-factorData not available

Data for this table is not publicly available in the searched literature.

The synthesis of these compounds can result in a mixture of the 5-oxo and 5-hydroxy isomers depending on the solvent used, and X-ray diffraction would be the definitive method to distinguish between these two forms in the solid state. researchgate.net

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for 1H-imidazo[2,1-c][1,2,4]triazepine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : One-pot multicomponent reactions using polyfunctional triazoles, aldehydes, and ketones under alkaline conditions (e.g., alcoholic NaOH) provide high yields of fused triazepine scaffolds. Heterogeneous nano-catalysts, such as Ni²⁺-functionalized magnetic MWCNT composites, enhance recyclability and reduce reaction times . Solvent choice (e.g., DMF vs. ethanol) significantly impacts purity, with polar aprotic solvents favoring cyclization but requiring rigorous purification steps .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming regioselectivity and tautomeric forms, especially in distinguishing 1H- vs. 5H-tautomers (e.g., chemical shifts at δ 8.5–9.5 ppm for NH protons). High-resolution mass spectrometry (HRMS) and FT-IR (stretching bands at 1650–1700 cm⁻¹ for C=O/C=N groups) validate molecular integrity. X-ray crystallography resolves structural ambiguities in fused systems .

Q. What preliminary biological activities are reported for this compound derivatives?

  • Methodological Answer : In vitro screening against carcinoma cells (e.g., HeLa, LS180) reveals antitumor potential, with IC₅₀ values <10 µM for derivatives bearing aryl substituents at position 7. Antimicrobial assays (MIC: 2–16 µg/mL) highlight activity against Gram-positive bacteria, linked to electron-withdrawing groups enhancing membrane penetration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G**) predict electronic properties, such as HOMO-LUMO gaps (~4.2 eV), correlating with redox stability. Molecular docking (AutoDock Vina) identifies key interactions with biological targets (e.g., benzodiazepine receptors, Ki: 12 nM) by analyzing binding affinities of substituents like 4-chlorophenyl or nitro groups .

Q. What strategies resolve contradictions in reported synthetic yields for triazepine derivatives?

  • Methodological Answer : Discrepancies arise from purification challenges (e.g., hydrate formation during crystallization) and solvent retention in heterocyclic cores. Replacing sodium acetate with triethylamine in cyclocondensation steps improves reproducibility (yield: 75% → 92%) by minimizing side reactions. Systematic TLC monitoring at intermediate stages ensures reaction progression .

Q. How do mechanistic studies inform the catalytic role of Ni²⁺ nanoparticles in triazepine synthesis?

  • Methodological Answer : Ni²⁺ nanoparticles act as Lewis acids, polarizing carbonyl groups in ketone intermediates to accelerate nucleophilic attack by triazole amines. Kinetic studies (rate constants: 0.15–0.25 min⁻¹) confirm a Langmuir-Hinshelwood mechanism, where adsorption of reactants on the catalyst surface is rate-limiting .

Q. What are the challenges in scaling up triazepine synthesis, and how can flow chemistry address them?

  • Methodological Answer : Batch reactions face exothermicity issues during cyclization, leading to decomposition. Continuous-flow microreactors (residence time: 5–10 min) improve heat dissipation, enabling gram-scale synthesis (purity >98%). Immobilized catalysts (e.g., Ni²⁺ on silica) reduce metal leaching (<0.1 ppm) .

Methodological Considerations Table

Challenge Solution Key Reference
Low regioselectivityUse directing groups (e.g., nitro) at position 3 to control cyclization
Purification difficultiesGradient recrystallization (hexane:ethyl acetate 9:1 → 1:1)
Catalyst deactivationPost-synthetic acid washing (HCl 1M) to remove adsorbed byproducts
Tautomerism ambiguityVariable-temperature NMR to monitor proton exchange dynamics

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